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Compound of Interest

1-Benzyl-1,2,3,6-
Compound Name: o
tetrahydropyridine

cat. No.: B1276312

An In-depth Technical Guide to 1-Benzyl-1,2,3,6-tetrahydropyridine: Core Properties and
Structure

This guide provides a comprehensive overview of the fundamental chemical and physical
properties, structural information, and relevant biological activities of 1-Benzyl-1,2,3,6-
tetrahydropyridine. It is intended for researchers, scientists, and professionals in the field of
drug development and medicinal chemistry who are interested in the applications and
characteristics of this heterocyclic compound.

Core Properties and Structural Information

1-Benzyl-1,2,3,6-tetrahydropyridine is a substituted tetrahydropyridine, a class of nitrogen-
containing heterocycles that are prevalent structural motifs in a wide array of pharmaceuticals
and biologically active molecules.[1] The benzyl group attached to the nitrogen atom
significantly influences its chemical and biological characteristics.

Chemical Structure and ldentifiers

The structural identity of 1-Benzyl-1,2,3,6-tetrahydropyridine is defined by its molecular
formula, IUPAC name, and various chemical database identifiers.
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Identifier Value
IUPAC Name 1-benzyl-3,6-dihydro-2H-pyridine[2]
CAS Number 40240-12-8[2]

Molecular Formula

C12H1sN[2][3]

SMILES C1CN(CC=C1)CC2=CC=CC=C2[3]
o INChI=1S/C12H15N/c1-3-7-12(8-4-1)11-13-9-5-
n
2-6-10-13/h1-5,7-8H,6,9-11H2[3]
InChiKey SIRIFTFGHZXRRZ-UHFFFAOYSA-N[2][3]

Physicochemical Properties

The following table summarizes the key computed and experimental physicochemical

properties of 1-Benzyl-1,2,3,6-tetrahydropyridine. Experimental data for properties such as

boiling and melting points are not readily available for the parent compound, so data for a

derivative is provided for context.

Property

Value

Molecular Weight

173.25 g/mol [2]

Monoisotopic Mass

173.120449483 Da[?]

XlogP (Predicted)

2.4[2]

Boiling Point (for Methyl 1-benzyl-1,2,3,6-

tetrahydropyridine-4-carboxylate)

328.7+42.0 °C at 760 mmHg[4]

Density (for Methyl 1-benzyl-1,2,3,6-
tetrahydropyridine-4-carboxylate)

1.129 g/cm3[4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 1-Benzyl-1,2,3,6-tetrahydropyridine is associated with the following hazards:
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e H315: Causes skin irritation[2]
e H319: Causes serious eye irritation[2]
o H335: May cause respiratory irritation[2]

Standard precautions such as operating in a well-ventilated area, avoiding direct contact, and
wearing appropriate personal protective equipment (gloves, goggles) are recommended.[4]

Synthesis and Experimental Protocols

The synthesis of 1,2,3,6-tetrahydropyridine derivatives is a topic of significant interest in
organic chemistry.[5] While a specific protocol for the parent compound is not detailed in the
provided literature, a practical kilogram-scale synthesis for a substituted analog, (S)-1-Benzyl-
4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine, illustrates a viable synthetic strategy utilizing a
Shapiro reaction.[6]

Representative Synthesis of a Substituted Analog

The following is a summarized experimental protocol for the synthesis of a racemic
intermediate, rac-1-Benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine, which demonstrates a
common synthetic route.[6]

Step 1: Formation of Tosyl Hydrazone

A solution of 1-benzyl-3-methylpiperidin-4-one (9.81 mol) in ethanol (8 L) is prepared.

p-Toluenesulfonyl hydrazide (9.67 mol) is added to the solution.

The resulting slurry is heated to 50 °C for 30 minutes.

The solution is then slowly cooled to 0 °C over a period of 2 hours to facilitate the formation
of the tosyl hydrazone intermediate.[6]

Step 2: Shapiro Reaction to form the Tetrahydropyridine

e The tosyl hydrazone intermediate (8.80 mol) is dissolved in toluene (16 L).

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/6421573
https://pubchem.ncbi.nlm.nih.gov/compound/6421573
https://pubchem.ncbi.nlm.nih.gov/compound/6421573
https://www.biosynce.com/pharmaceutical-intermediates/pyridine/methyl-1-benzyl-1-2-3-6-tetrahydropyridine-4.html
https://www.organic-chemistry.org/heterocycles/1,2,3,6-tetrahydropyridines.shtm
https://pubs.acs.org/doi/10.1021/acs.oprd.1c00212
https://pubs.acs.org/doi/10.1021/acs.oprd.1c00212
https://pubs.acs.org/doi/10.1021/acs.oprd.1c00212
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 TMEDA (35.6 mol) is added to the mixture.
e The mixture is cooled to -40 °C.

e n-BuLi in heptane (24%, 35.7 mol) is added over 5 hours, ensuring the internal temperature
remains below -31 °C to yield the desired tetrahydropyridine product.[6]

Workflow: Synthesis of a Substituted 1-Benzyl-1,2,3,6-tetrahydropyridine

Step 1: Hydrazone Formation
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Caption: Synthetic workflow for a substituted 1-benzyl-tetrahydropyridine.

Biological Activity and Signaling Pathways

The 1-benzyl-1,2,3,6-tetrahydropyridine scaffold is a key pharmacophore in the design of
multi-target-directed ligands (MTDLS), particularly in the context of neurodegenerative diseases
like Alzheimer's disease.[7]
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Acetylcholinesterase (AChE) Inhibition

Hybrids incorporating the 1-benzyl-1,2,3,6-tetrahydropyridine moiety have been developed
as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown
of the neurotransmitter acetylcholine.[7] The inhibition of AChE is a primary therapeutic strategy
for managing the symptoms of Alzheimer's disease.

The mechanism of inhibition involves the benzyl-tetrahydropyridine portion of the molecule
binding to the catalytic active site (CAS) of the AChE enzyme. This interaction physically blocks
the active site, preventing acetylcholine from binding and being hydrolyzed. In more complex
hybrids, other parts of the molecule can simultaneously bind to the peripheral anionic site
(PAS), leading to a dual-binding mode that enhances inhibitory potency and can interfere with
AChE-induced amyloid-f3 (AB) aggregation.[7]

Mechanism of Acetylcholinesterase (AChE) Inhibition
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Caption: Inhibition of acetylcholine hydrolysis by blocking the AChE active site.

Metabolism by Monoamine Oxidase B (MAO-B)
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Studies on analogs such as 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP) have shown
that these compounds can be metabolized by monoamine oxidase B (MAO-B).[8] This is
relevant because the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is
converted to its toxic metabolite MPP+ by this same enzyme. In the case of the non-neurotoxic
BMTRP, it is efficiently converted by MAO-B to a 2,3-dihydropyridinium intermediate (BMDP+),
which is then further, though incompletely, oxidized to the corresponding pyridinium ion
(BMP+).[8] This metabolic pathway is critical for understanding the potential toxicity and
pharmacokinetic profile of tetrahydropyridine derivatives.

Metabolic Pathway of a Tetrahydropyridine Analog by MAO-B

BMTP
(4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine) MAO-B
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Caption: MAO-B catalyzed oxidation of a tetrahydropyridine analog.

In conclusion, 1-Benzyl-1,2,3,6-tetrahydropyridine serves as a valuable scaffold in medicinal
chemistry, particularly for developing CNS-active agents. Its basic properties, coupled with its
synthetic accessibility and role as a key pharmacophore, make it a compound of continuing
interest for researchers in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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